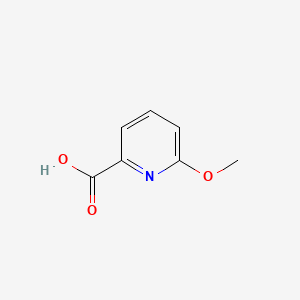

6-Methoxypyridine-2-carboxylic acid

Beschreibung

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in medicinal chemistry and is a component in over 7,000 existing drug molecules. rsc.org As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds. sigmaaldrich.com Pyridine is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). google.com

The incorporation of a carboxylic acid group adds further versatility to the pyridine scaffold. This functional group provides an additional site for polarity and can coordinate with metal ions, a useful property for enzyme inhibition. google.com The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's structure and, consequently, its activity and selectivity. google.com Pyridine carboxylic acid isomers have been instrumental in the development of a wide array of therapeutics for conditions including cancer, diabetes, tuberculosis, and HIV/AIDS. google.com The adaptability of these scaffolds as starting materials for structural modifications has significant implications for the discovery of new drugs. sigmaaldrich.com

Overview of Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds represent one of the largest and most diverse families of organic molecules and are of immense importance to industry and biology. acs.org The majority of pharmaceuticals and biologically active agrochemicals are based on heterocyclic structures. acs.org These compounds are also used extensively as additives and modifiers in industries ranging from cosmetics to plastics. acs.org

In organic synthesis, heterocyclic compounds are foundational building blocks. rsc.org Their prevalence in pharmacologically active natural and synthetic compounds makes them a common starting point for the design of new chemical reactions and molecular entities. rsc.org The development of new, efficient, and selective synthetic methods for creating complex heterocyclic structures is an area of strong interest in contemporary chemistry. researchgate.net Transition-metal-mediated synthesis has become an increasingly important technique for forming heterocyclic rings. acs.org

Research Trajectories and Future Directions for 6-Methoxypyridine-2-carboxylic Acid

The utility of this compound as a building block is demonstrated in several areas of chemical research, pointing toward its potential in future applications. It is recognized as a key intermediate for producing pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.com

Detailed research findings have highlighted its role in specific synthetic transformations. For instance, this compound participates in the Hammick reaction with benzaldehyde (B42025) to produce methoxy-2-pyridyl phenyl ketones. acs.org This reaction underscores its utility in forming carbon-carbon bonds and constructing more complex molecular frameworks.

In the field of materials science, a derivative, 6-(methoxycarbonyl)pyridine-2-carboxylic acid, has been used as an organic linker to synthesize a one-dimensional metal-organic framework (MOF) with cadmium nitrate (B79036). researchgate.net MOFs are noted for their potential in applications such as hydrogen storage, indicating a research direction for derivatives of this compound in the development of advanced materials. researchgate.net

Furthermore, the core structure is relevant in medicinal chemistry. A patent for pyridine carbonyl derivatives as TRPC6 inhibitors, which are targets for certain kidney diseases, includes structures that could be synthesized from precursors like this compound. google.com This suggests a trajectory for this compound and its derivatives in the development of targeted therapeutics. The continued exploration of this building block in the synthesis of novel organic compounds for materials and medicine remains a promising avenue for future research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | White to pale cream powder or crystals |

| Melting Point | 130-134 °C |

| SMILES | COc1cccc(n1)C(O)=O |

| InChI Key | KSWBODXXZITTPO-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Selected Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Compound Derivative | Reference |

| Organic Synthesis | Hammick reaction with benzaldehyde | This compound | acs.org |

| Materials Science | Organic linker for Metal-Organic Frameworks (MOFs) | 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | researchgate.net |

| Medicinal Chemistry | Potential precursor for TRPC6 inhibitors | Pyridine carbonyl derivatives | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWBODXXZITTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341188 | |

| Record name | 6-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-73-2 | |

| Record name | 6-Methoxypicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Methoxypyridine 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 6-methoxypyridine-2-carboxylic acid is a versatile functional group that readily undergoes a variety of transformations, providing access to a wide range of important derivatives such as esters, amides, alcohols, and aldehydes.

Esterification Reactions and Ester Derivatives

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, this transformation is typically achieved through the Fischer esterification method. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

The general equation for the esterification of this compound is as follows:

Reaction scheme for the Fischer esterification of this compound.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol molecule. masterorganicchemistry.comyoutube.com A series of proton transfer steps followed by the elimination of a water molecule yields the corresponding ester. youtube.com The ester can then be purified from the reaction mixture, often by distillation. google.com The rate of hydrolysis of esters like methyl 6-methoxypicolinate has been studied to understand the electronic interactions between the methoxy (B1213986) group and the pyridine (B92270) ring nitrogen. rsc.org

Amidation Reactions and Amide Derivatives

The carboxylic acid group of this compound can be converted into an amide functional group. One prominent derivative is this compound amide. sigmaaldrich.com The formation of amides from carboxylic acids generally requires the activation of the carboxylic acid, as direct reaction with an amine is typically slow. This activation can be achieved using various coupling agents. For instance, propylphosphonic anhydride (B1165640) (T3P) is a reagent used in amidation reactions to form amide bonds between a carboxylic acid and an amine. acs.org

Another related derivative is 6-methoxy-pyridine-2-carboxylic acid hydrazide, which is formed by the reaction of an ester derivative with hydrazine. sigmaaldrich.com This hydrazide can serve as a precursor for the synthesis of other heterocyclic compounds.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functional group can be reduced to yield either a primary alcohol or an aldehyde.

The complete reduction of this compound to the corresponding primary alcohol, (6-methoxypyridin-2-yl)methanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH4 proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to give the final alcohol product.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are generally more reactive than carboxylic acids and are easily reduced further to the alcohol. libretexts.org However, specialized reagents and methods have been developed for this purpose. One such reagent is diisobutylaluminum hydride (DIBAH), which can achieve the reduction of carboxylic acid derivatives to aldehydes when used in stoichiometric amounts and at low temperatures, such as -78 °C. libretexts.org An alternative modern approach involves the use of visible light photoredox catalysis in combination with a hydrosilane, which allows for the selective reduction of carboxylic acids to aldehydes under mild conditions with good functional group tolerance. rsc.org The resulting aldehyde, 6-methoxypyridine-2-carboxaldehyde, is a valuable synthetic intermediate. thermofisher.comsigmaaldrich.comsigmaaldrich.com

Reactivity of the Methoxy Substituent

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group on the pyridine ring can be displaced by strong nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). Pyridine rings with leaving groups at the 2- and 4-positions are particularly susceptible to this type of reaction. quimicaorganica.org The electron-withdrawing nature of the ring nitrogen facilitates the attack of a nucleophile, stabilizing the negatively charged intermediate (a Meisenheimer-like complex).

A notable example is the nucleophilic amination of methoxypyridines. It has been demonstrated that methoxypyridines can react with amines in the presence of sodium hydride (NaH) and an iodide salt like lithium iodide (LiI) to produce aminopyridines. ntu.edu.sg This method provides a transition-metal-free pathway for the installation of an amine group onto the pyridine ring. ntu.edu.sg

Impact of the Methoxy Group on Ring Reactivity

For electrophilic aromatic substitution, the pyridine ring itself is electron-deficient and thus deactivated compared to benzene (B151609). stackexchange.com The nitrogen atom strongly withdraws electron density from the ring carbons both inductively and via resonance, making attack by electrophiles difficult. stackexchange.com When substitution does occur, it is generally directed to the meta-position relative to the nitrogen. The methoxy group, being an activating group through resonance, can influence the position of electrophilic attack, though the deactivating effect of the ring nitrogen remains dominant.

In the context of nucleophilic attack on the ring, the methoxy group's effect is also significant. The electron-donating resonance effect of the methoxy group can partially counteract the electron-withdrawing effect of the ring nitrogen, which is necessary to facilitate nucleophilic attack. stackexchange.com The interplay between the inductive withdrawal and resonance donation of the methoxy group, combined with the inherent electronic properties of the pyridine nitrogen, finely tunes the reactivity of the ring towards various reagents. rsc.orgnih.gov

Pyridine Ring Chemistry

The pyridine ring of this compound is a key site for various chemical transformations. Its electronic properties, influenced by the nitrogen atom and the methoxy and carboxylic acid substituents, dictate its reactivity towards different reagents.

Oxidation of the Pyridine Nitrogen to N-Oxides

The nitrogen atom in the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane (B109758). google.comresearchgate.net The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the N-oxide can activate the pyridine ring for certain nucleophilic substitution reactions. researchgate.net

A general procedure for the synthesis of pyridine-N-oxides involves dissolving the pyridine compound in a suitable solvent and adding the oxidizing agent at a controlled temperature. google.com For example, a solution of a pyridine derivative in dichloromethane can be treated with mCPBA at 0-5 °C, followed by stirring at room temperature to yield the corresponding N-oxide. google.com Another method involves the use of 30% hydrogen peroxide in acetic acid under reflux conditions. researchgate.net The purity and yield of the resulting N-oxide can be high, often exceeding 90%. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyyridine Ring

The pyridine ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and regioselectivity differ significantly.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. The existing substituents, the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, further influence the position of electrophilic attack. While specific studies on this compound are limited, in general, electrophilic substitution on substituted pyridines is challenging and often requires harsh conditions.

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com In the case of this compound, the presence of the methoxy group at the 6-position and the carboxylic acid at the 2-position makes these sites less likely to be substituted directly by a nucleophile unless one of these groups can act as a leaving group. However, the presence of a good leaving group, such as a halide, at these positions facilitates nucleophilic aromatic substitution. youtube.comyoutube.com For instance, a chloro-substituted pyridine can react with a nucleophile like an amine, where the amine attacks the carbon bearing the chlorine, leading to the displacement of the chloride ion. youtube.com The stability of the anionic intermediate, known as a Meisenheimer complex, is a key factor in these reactions, and the negative charge is better stabilized when it can be delocalized onto the electronegative nitrogen atom. stackexchange.comlibretexts.org

Coupling Reactions and Complex Ligand Formation

The carboxylic acid and the pyridine nitrogen of this compound allow it to participate in various coupling reactions and act as a ligand in the formation of metal complexes.

Coupling Reactions: Decarboxylative cross-coupling reactions are a powerful tool in organic synthesis, where a carboxylic acid is coupled with an organic halide to form a new carbon-carbon bond with the loss of carbon dioxide. acs.orgwikipedia.org This method offers an alternative to traditional cross-coupling reactions that often use more sensitive organometallic reagents. wikipedia.org Palladium and copper-based catalytic systems are commonly employed for these transformations. acs.orgwikipedia.org For instance, heteroaromatic carboxylic acids can undergo decarboxylative cross-coupling with aryl halides in the presence of a palladium catalyst. wikipedia.org

Complex Ligand Formation: The pyridine nitrogen and the carboxylate group of this compound can chelate to metal ions, forming stable complexes. The bidentate nature of such ligands, coordinating through both the nitrogen and an oxygen atom of the carboxylate, is a common feature in coordination chemistry. nih.govnih.gov For example, 6-methylpyridine-2-carboxylic acid has been used to synthesize a series of metal complexes with transition metals like chromium, manganese, nickel, copper, and zinc. nih.gov The resulting complexes can exhibit interesting properties and have potential applications in various fields, including catalysis and materials science.

Advanced Derivatization for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of molecules based on the this compound scaffold, various derivatization strategies can be employed. These strategies aim to systematically modify the structure of the parent compound and evaluate the effect of these modifications on its biological activity.

Introduction of Halogen Substituents (e.g., Fluoro, Chloro)

The introduction of halogen atoms, such as fluorine and chlorine, onto the pyridine ring can significantly impact the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

Fluorine Substitution: The synthesis of fluoro-substituted pyridine derivatives can be achieved through various methods. While direct fluorination can be challenging, the use of building blocks already containing the fluorine atom is a common strategy. For example, 6-Fluoro-2-pyridinecarboxylic acid is a commercially available compound that can be used as a starting material for further derivatization. sigmaaldrich.com

Chlorine Substitution: Similar to fluorine, chlorine can be introduced using chlorinated starting materials. 2-Chloro-6-methoxypyridine is a known compound that can serve as a precursor for the synthesis of chlorinated analogs of this compound. sigmaaldrich.com Halogenation can also be achieved through decarboxylative halogenation methods, where a carboxylic acid is converted to the corresponding organic halide. acs.orgnih.gov

The table below presents some examples of halogenated pyridine derivatives that can be used as building blocks in SAR studies.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 6-Fluoro-2-pyridinecarboxylic acid | 402-69-7 | C₆H₄FNO₂ | Commercially available building block. sigmaaldrich.com |

| 2-Chloro-6-methoxypyridine | 17228-64-7 | C₆H₆ClNO | Precursor for chlorinated analogs. sigmaaldrich.com |

| 2-Fluoro-6-methoxypyridine | 116241-61-3 | C₆H₆FNO | Building block for SAR studies. bldpharm.com |

Formation of Metal Complexes with Transition Metal Ions

The ability of this compound to act as a ligand for transition metal ions provides another avenue for derivatization and SAR studies. The coordination of a metal ion introduces a new structural element and can lead to compounds with unique geometries and electronic properties.

The synthesis of these metal complexes typically involves reacting the ligand with a salt of the desired transition metal in a suitable solvent. nih.gov A variety of transition metals can be used, including but not limited to copper(II), silver(I), chromium(III), manganese(II), nickel(II), and zinc(II). nih.govrsc.org The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

The table below lists some transition metals that have been used to form complexes with pyridine-carboxylate ligands and the types of complexes formed.

| Metal Ion | Ligand | Resulting Complex Type | Reference |

| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Binuclear and Mononuclear Complexes | rsc.org |

| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Mononuclear and Polynuclear Complexes | rsc.org |

| Chromium(III) | 6-Methylpyridine-2-carboxylic acid | Octahedral Complex | nih.gov |

| Manganese(II) | 6-Methylpyridine-2-carboxylic acid | Octahedral Complex | nih.gov |

| Nickel(II) | 6-Methylpyridine-2-carboxylic acid | Octahedral Complex | nih.gov |

| Zinc(II) | 6-Methylpyridine-2-carboxylic acid | Octahedral Complex | nih.gov |

Preparation of Multi-Substituted Pyridine Carboxylic Acid Derivatives

The synthesis of multi-substituted pyridine carboxylic acid derivatives from this compound is a key strategy for developing new compounds with tailored electronic and steric properties. These derivatives are valuable as intermediates in the synthesis of pharmaceuticals and other functional materials. The reactivity of the pyridine ring, coupled with the directing effects of the methoxy and carboxylic acid groups, allows for a variety of derivatization strategies.

One common approach to creating multi-substituted derivatives is through the modification of the carboxylic acid group itself. For instance, pyridine carboxylic acids can be converted into more reactive acyl chlorides or used in coupling reactions to form amides and esters. A study on the derivatization of hydroxysteroids for analytical purposes demonstrated the conversion of various pyridine carboxylic acids, including a methoxy-substituted analogue (2-methoxynicotinic acid), into their corresponding esters. nih.gov This was achieved using either an acyl chloride method or a mixed anhydride method with 2-methyl-6-nitrobenzoic anhydride, the latter generally providing better yields. nih.gov Such reactions transform the carboxylic acid into a different functional group, thereby creating a multi-substituted pyridine derivative.

Another general strategy for synthesizing substituted pyridine-2,6-dicarboxamides involves starting from 2,6-pyridinedicarbonyl dichloride. mdpi.com This precursor can be reacted with amino acid esters to form bis-carboxamide pyridine methyl esters. mdpi.com Subsequent hydrazinolysis and condensation with aldehydes lead to a diverse range of Schiff base derivatives. mdpi.com While this example starts from a dicarbonyl compound, the principles of activating the carboxylic acid group (e.g., via conversion to an acyl chloride) and reacting it with nucleophiles are directly applicable to this compound for the synthesis of multi-substituted amide derivatives.

Furthermore, broader methodologies for the synthesis of multi-substituted pyridines exist, which can be conceptually applied. For example, a solvent-free method has been developed to produce a range of multi-substituted pyridines from ylidenemalononitriles at room temperature. nih.gov This approach involves the cyclization of substituted ylidenemalononitriles with primary amines. nih.gov While not a direct derivatization of this compound, it highlights a modern synthetic route to highly functionalized pyridine rings.

The following table summarizes a representative derivatization reaction applicable to pyridine carboxylic acids for the preparation of multi-substituted derivatives.

Table 1: Representative Derivatization of Pyridine Carboxylic Acids

| Starting Material | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyridine Carboxylic Acids | 2-Methyl-6-nitrobenzoic anhydride, hydroxysteroid | Pyridine-carboxylate ester of steroid | Generally high | nih.gov |

| 2,6-Pyridinedicarbonyl dichloride | L-Alanine methyl ester hydrochloride, triethylamine | N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide | - | mdpi.com |

| Substituted Ylidenemalononitriles | Primary amines (e.g., benzylamine) | Multi-substituted aminonicotinonitriles | Up to 67% | nih.gov |

Biological and Pharmacological Significance of 6 Methoxypyridine 2 Carboxylic Acid and Its Derivatives

Applications in Pharmaceutical Development

The unique structural features of 6-methoxypyridine-2-carboxylic acid make it a valuable building block in the synthesis of complex molecules with therapeutic potential. Its pyridine (B92270) ring, a common motif in many approved drugs, allows for a variety of chemical modifications to fine-tune the pharmacological properties of the resulting compounds.

Role as a Key Intermediate in Drug Synthesis

For instance, the synthesis of novel methoxypyridine-derived gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease, highlights the utility of methoxypyridine scaffolds in developing new therapeutic agents. nih.gov

Contribution to Enhanced Therapeutic Efficacy and Pharmacological Profiles

The derivatization of the this compound core can significantly impact the therapeutic efficacy and pharmacological profile of the resulting compounds. Modifications to the carboxylic acid group, the pyridine ring, or the methoxy (B1213986) group can alter factors such as binding affinity to biological targets, solubility, and metabolic stability.

The introduction of different functional groups can lead to compounds with tailored activities. For example, the incorporation of a pyridine ring can enhance π-π stacking and hydrogen bond interactions with biological targets, thereby improving binding affinity. researchgate.net The carboxylic acid group can coordinate with metal ions, a property that is particularly useful in the design of enzyme inhibitors. researchgate.net

Studies on various pyridine derivatives have demonstrated that structural modifications can lead to enhanced biological activity. For instance, the introduction of different substituents on the pyridine ring of certain compounds has been shown to improve their anticancer or antimicrobial properties.

Exploration of Bioactivity Profiles

Research into the derivatives of this compound and related compounds has revealed a broad spectrum of biological activities.

Antimicrobial Properties and Efficacy against Bacterial Strains

Pyridine derivatives are a well-established class of compounds with known antimicrobial properties. nih.gov The pyridine nucleus is found in several natural antibiotics. The derivatization of pyridine carboxylic acids has been a fruitful area of research for the development of new antibacterial agents.

While specific studies focusing solely on this compound derivatives are limited, research on analogous compounds provides valuable insights. For example, pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas spp., has demonstrated antimicrobial activity against various non-pseudomonad bacteria, including Escherichia coli. nih.govsigmaaldrich.com Its mechanism of action is believed to involve metal sequestration. nih.govsigmaaldrich.com

A series of C-2 and C-6 substituted pyridine derivatives were synthesized and showed modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus mutans. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| Pyridine-2,6-dithiocarboxylic acid | Escherichia coli | Antagonism observed | nih.govsigmaaldrich.com |

| C-2 and C-6 substituted pyridines | Pseudomonas aeruginosa | Modest activity | nih.gov |

| C-2 and C-6 substituted pyridines | Staphylococcus aureus | Modest activity | nih.gov |

| C-2 and C-6 substituted pyridines | Streptococcus mutans | Modest activity | nih.gov |

Antifungal Activities

The search for novel antifungal agents has also led to the investigation of pyridine derivatives. A study on 6-methoxy-1H-indole-2-carboxylic acid, a structurally related compound, demonstrated promising antifungal activity against Candida albicans. chemijournal.com This suggests that the 6-methoxy-substituted ring system could be a valuable pharmacophore for antifungal drug discovery.

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also shown significant antifungal activity against various fungal strains, including Candida albicans and Candida parapsilosis. jcmimagescasereports.org Some of these derivatives exhibited activity superior or equal to the standard drug fluconazole. jcmimagescasereports.org

Furthermore, some newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated significant antifungal activities. mdpi.com

Table 2: Antifungal Activity of Selected Pyridine and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 6-Methoxy-1H-indole-2-carboxylic acid | Candida albicans | Promising activity | chemijournal.com |

| Bis-(imidazole)-pyridine hybrid 5a | Candida parapsilosis | Excellent activity (19-20 mm inhibition zone) | jcmimagescasereports.org |

| Bis-(imidazole)-pyridine hybrid 5a | Candida albicans | Good to moderate activity (18-23 mm inhibition zone) | jcmimagescasereports.org |

| Pyrido[2,3-d]pyrimidine derivatives | Various fungi | Significant activity | mdpi.com |

| Pyrimidine (B1678525) derivatives with amide moiety | Phomopsis sp. | 100% inhibition rate | nih.gov |

Potential as Anticancer Agents through Derivatization

A significant body of research points to the potential of pyridine derivatives as anticancer agents. nih.govjcmimagescasereports.org The pyridine scaffold is present in several approved anticancer drugs.

Derivatives of pyridine-2-carboxylic acid have been identified as novel cell cycle inhibitors with selectivity for cancer cells. researchgate.net One such derivative, Ro 41-4439, showed low micromolar antiproliferative activity against a broad panel of human cancer cell lines and inhibited tumor growth in animal models. researchgate.net

Furthermore, pyridine-urea derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent activity against breast cancer cell lines and inhibiting VEGFR-2, a key target in angiogenesis. nih.govnih.gov The synthesis of metal complexes containing pyridine carboxylic acids has also yielded compounds with moderate anticancer activity against human tumor cell lines. mdpi.com

Table 3: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/IC50/GI% | Reference |

| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | MDA-MB-435 (mammary tumor) | 73% tumor growth inhibition in vivo | researchgate.net |

| Pyridine-urea derivative 8e | MCF-7 (breast cancer) | IC50 = 0.22 µM (48h) | nih.govnih.gov |

| Pyridine-urea derivative 8e | Various (NCI 58 cell line panel) | Mean inhibition = 49% | nih.gov |

| Zn complex with 2,3-pyridinedicarboxylic acid | SMMC-7721 (human tumor) | IC50 = 21.80 | mdpi.com |

| Spiro-pyridine derivative 7 | Caco-2 (colon cancer) | IC50 = 7.83 ± 0.50 μM |

Enzyme Inhibition Studies and Receptor Binding Modulations

The therapeutic potential of a compound is often linked to its ability to selectively interact with and modulate the function of biological macromolecules such as enzymes and receptors. Research into this compound and its derivatives has revealed significant interactions with various enzymes and receptors, suggesting a broad range of pharmacological activities.

Investigation of Alpha-Glucosidase Inhibition (Analogous Compound Research)

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, extensive research on analogous pyridine-containing compounds has demonstrated their potential as alpha-glucosidase inhibitors.

A study on pyridine-dicarboxamide-cyclohexanone derivatives identified several compounds with significant α-glucosidase inhibitory activity. For instance, a derivative featuring a furan (B31954) and a chloropyridine moiety exhibited the highest activity with an IC50 value of 124.24 ± 0.16 μmol/L. escholarship.org Another study on 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles revealed that several analogs had inhibitory potential many times greater than the standard drug, acarbose (B1664774) (IC50 = 750 ± 10 µM). doaj.org Notably, one compound in this series displayed an IC50 value of 55.6 ± 0.3 µM. doaj.org

Furthermore, novel pyridine-linked imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. One compound from this series, compound 5g, showed remarkable potency with an IC50 value of 3.7 μM, which is approximately 18 times more potent than acarbose (IC50 = 67.4 μM). nih.gov Additionally, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-aminopyridin-2(1H)-one scaffold demonstrated significant inhibitory activity against α-glucosidase, with one derivative exhibiting an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). researchgate.net

Metal complexes of 6-methylpyridine-2-carboxylic acid have also been investigated as α-glucosidase inhibitors, with IC50 values for the synthesized complexes ranging from 0.247 ± 0.10 to > 600 μM. researchgate.net These findings from analogous compounds underscore the potential of the pyridine-2-carboxylic acid scaffold, including the 6-methoxy derivative, as a basis for designing novel and effective alpha-glucosidase inhibitors.

| Compound Series | Most Active Compound/Derivative | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyridine-dicarboxamide-cyclohexanone derivatives | Compound 3j (furan and chloropyridine moieties) | 124.24 ± 0.16 | escholarship.org |

| 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles | Compound 7 | 55.6 ± 0.3 | doaj.org |

| Pyridine linked imidazo[1,2-a]pyridine derivatives | Compound 5g | 3.7 | nih.gov |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Compound 9'b | 3660 | researchgate.net |

| Metal complexes of 6-methylpyridine-2-carboxylic acid | Most active complex | 0.247 ± 0.10 | researchgate.net |

| Acarbose (Standard) | - | 32.71 ± 1.17 / 67.4 / 750 | escholarship.orgdoaj.orgnih.gov |

Antioxidant and Anti-inflammatory Potential (from Related Analog Research)

The antioxidant and anti-inflammatory properties of pyridine derivatives have been a subject of interest in medicinal chemistry. Research on compounds structurally related to this compound suggests that this class of molecules possesses significant potential in combating oxidative stress and inflammation.

Studies on dihydropyridine (B1217469) derivatives have shown that the presence of electron-donating groups, such as a methoxy group, on the aromatic ring can lead to high relative antioxidant activity (RAA). nih.gov For instance, certain dihydropyridine derivatives with methoxy groups exhibited RAA values as high as 80% in a β-carotene/linoleic acid assay, surpassing the activity of the standard antioxidant, L-ascorbic acid. nih.gov Similarly, a study on phenolic acids demonstrated that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can promote the antioxidant activities of these compounds. nih.gov The antioxidant properties of 2-methoxyphenol derivatives have also been confirmed through various assays, including DPPH, ABTS, and ORAC. doaj.org

In the context of anti-inflammatory activity, pyridine carboxylic acid derivatives have been explored for their therapeutic potential. researchgate.netnih.gov One study on a pyridinecarboxylic acid derivative, HP24, revealed its ability to exert anti-inflammatory effects in T. cruzi-infected macrophages. nih.gov This compound was found to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) and modulate the production of hydrogen peroxide (H2O2) in a PPARγ-dependent manner. nih.gov Furthermore, co-crystallization studies of anti-inflammatory pharmaceutical contaminants have highlighted the role of the carboxylic acid…pyridine supramolecular synthon, which is relevant to the anti-inflammatory potential of compounds like this compound. rsc.orgrsc.org

| Compound Class | Key Findings | Assay | Reference |

|---|---|---|---|

| Dihydropyridine derivatives | Electron-donating groups (e.g., methoxy) enhance antioxidant activity. | β-carotene/linoleic acid assay | nih.gov |

| Phenolic acids | Methoxyl and phenolic hydroxyl groups promote antioxidant activities. | DPPH and FRAP assays | nih.gov |

| 2-Methoxyphenol derivatives | Identified as new phenolic acid-derived compounds with antioxidant activity. | DPPH, ABTS, and ORAC assays | doaj.org |

| Pyridinecarboxylic acid derivative (HP24) | Inhibits NO and modulates H2O2 production. | - | nih.gov |

Mechanistic Investigations of Biological Action

Understanding the mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its analogs, mechanistic studies have begun to shed light on their molecular targets and the biochemical pathways they modulate.

Elucidation of Molecular Targets and Biochemical Pathway Modulation

Research has identified several molecular targets and pathways that are modulated by pyridine carboxylic acid derivatives. One significant finding is the role of these compounds as gamma-secretase modulators (GSMs). escholarship.orgnih.govnih.gov Gamma-secretase is an enzyme involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.govdrugbank.com Methoxypyridine-derived GSMs have been shown to improve activity in arresting the production of Aβ42 and possess favorable properties like increased aqueous solubility. escholarship.org The insertion of a methoxypyridine motif within a tetracyclic scaffold has been a key strategy in developing these potent GSMs. escholarship.org

Another identified molecular target is the P2Y12 receptor, a crucial player in platelet aggregation. nih.govnih.gov Analogs of this compound have been investigated as P2Y12 receptor antagonists, making them potential antiplatelet agents. researchgate.net

Furthermore, a pyridinecarboxylic acid derivative known as HP24 has been shown to modulate the PI3K/AKT/mTOR and NF-κB pathways in T. cruzi-infected macrophages. nih.gov Specifically, HP24 was found to increase the expression of pro-angiogenic mediators like VEGF-A and eNOS through the PI3K/AKT/mTOR and PPARγ pathways. nih.gov It also inhibits the NF-κB pathway by preventing the phosphorylation of IKK and the degradation of IκB-α, ultimately blocking the translocation of the p65 subunit to the nucleus. nih.gov This modulation of key signaling pathways highlights the potential of these compounds in diseases where inflammation and tissue remodeling are prominent features. nih.gov

Protein Binding Studies

The biological activity of a compound is intrinsically linked to its ability to bind to specific proteins. While direct protein binding studies for this compound are not extensively documented, research on related pyridine derivatives provides insights into their binding interactions.

The carboxylic acid group, a key feature of this compound, is known to be crucial for protein binding, often by coordinating with metal ions in the active sites of enzymes. nih.gov For instance, the carboxylic acid…pyridine supramolecular synthon is a well-established interaction in co-crystals of anti-inflammatory drugs. rsc.orgrsc.org

In the context of enzyme inhibition, molecular docking studies of pyridine derivatives with α-glucosidase have shown that the carboxylic acid moiety can form key hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net Similarly, studies on fluoroquinolone derivatives, which share the carboxylic acid feature, have demonstrated their ability to bind to the active sites of DNA gyrase and topoisomerase IV. researchgate.net

The modulation of receptors such as the gamma-secretase complex and the P2Y12 receptor by methoxypyridine derivatives also inherently involves protein binding. escholarship.orgresearchgate.net The discovery of a selective JAK3 inhibitor from a pyrrolopyrimidine fragment highlights the importance of specific hydrogen bonding interactions between the pyridine-like core and amino acid residues such as Glu903 and Leu905 in the kinase domain. acs.org

Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are essential for the rational design of more potent and selective analogs. For pyridine derivatives, including those related to this compound, several SAR studies have provided valuable insights.

The position and nature of substituents on the pyridine ring have been shown to be critical for activity. A review of the antiproliferative activity of pyridine derivatives found that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity. nih.govnih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative activity. nih.gov Specifically, increasing the number of -OMe groups has been shown to decrease the IC50 value, indicating increased potency. nih.gov

In the context of alpha-glucosidase inhibition, SAR studies of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles revealed that substitution at the C4 position of the pyridine moiety has a significant impact on inhibitory activity, with a para-hydroxyphenyl substitution being the most favorable. doaj.org

For gamma-secretase modulators, the optimization of a benzyl (B1604629) group in N-ethylpyridine-2-carboxamide derivatives significantly improved GSM activity and microsomal stability. nih.gov Furthermore, the introduction of a methoxypyridine motif into a tetracyclic scaffold led to compounds with enhanced activity for inhibiting Aβ42 production. escholarship.org

Computational and Spectroscopic Characterization of 6 Methoxypyridine 2 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to the types of bonds and functional groups present.

O-H Stretching: Carboxylic acids exhibit a characteristic broad absorption band for the O-H stretching vibration, typically found in the range of 3300-2500 cm⁻¹. vscht.cz This broadening is a result of hydrogen bonding. For pyridine (B92270) carboxylic acids, this band can be observed in the 3200-3000 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. vscht.cz In pyridine derivatives, these bands have been noted between 3089 and 2940 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid is a strong, prominent band. In saturated aliphatic carboxylic acids, it appears around 1715 cm⁻¹. vscht.cz For aromatic and heteroaromatic carboxylic acids like pyridine derivatives, this absorption is typically located around 1689 cm⁻¹. researchgate.net

C-N and C-C-N Vibrations: The stretching vibrations associated with the pyridine ring, specifically the C-N and C-C-N moieties, are found at approximately 1572 cm⁻¹ and 1079 cm⁻¹, respectively. researchgate.net

C-O Stretching: The C-O stretching of the methoxy (B1213986) group is also expected to be present.

Table 1: Characteristic FT-IR Absorption Bands for 6-Methoxypyridine-2-carboxylic Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C-N Stretch (Pyridine Ring) | ~1570 | Medium |

| C-O Stretch (Methoxy) | ~1250 | Strong |

| C-C-N Bending (Pyridine Ring) | ~1080 | Medium |

This table is a generalized representation based on typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the pyridine ring and the methoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.comchemrevise.org The methoxy group protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The aromatic protons on the pyridine ring will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. chemrevise.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-185 ppm. chemrevise.org The carbons of the pyridine ring will appear in the aromatic region (typically 100-160 ppm), with their specific shifts influenced by the methoxy and carboxylic acid groups. The carbon of the methoxy group is expected to be found in the 50-60 ppm range. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | 160-185 |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | 50-60 |

| Pyridine Ring Protons/Carbons | 7.0-8.5 (m) | 110-150 |

This table provides estimated chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

UV-Vis spectroscopy measures the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions typically involve the promotion of electrons from a lower energy orbital to a higher energy orbital. libretexts.org

For this compound, the presence of the pyridine ring, a heteroaromatic system, and the carbonyl group of the carboxylic acid gives rise to specific electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Aromatic and heteroaromatic systems exhibit strong π → π* transitions.

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen of the pyridine ring or the oxygen of the carbonyl and methoxy groups, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally weaker in intensity compared to π → π* transitions. masterorganicchemistry.com

The absorption maxima (λ_max) for these transitions are influenced by the substituents on the pyridine ring. The methoxy and carboxylic acid groups can cause shifts in the absorption wavelengths.

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a crystalline solid, XRD analysis would reveal:

The planarity of the pyridine ring.

The conformation of the carboxylic acid and methoxy groups relative to the ring.

The crystal packing and the formation of intermolecular hydrogen bonds, likely involving the carboxylic acid group and the pyridine nitrogen. nih.gov

The diffraction pattern is unique to the crystal structure of the compound. mdpi.comresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. pg.edu.pl

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations and molecular modeling are powerful tools used to complement experimental data and to gain deeper insight into the electronic structure, properties, and reactivity of molecules. aps.orgmdpi.com

Density Functional Theory (DFT): DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry of compounds like this compound. bohrium.com These calculations can predict bond lengths, bond angles, and dihedral angles with good accuracy.

Vibrational Frequency Analysis: Computational methods can calculate the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed bands. nih.gov

Prediction of Spectroscopic Properties: Quantum chemical methods can also be used to predict NMR chemical shifts and to simulate UV-Vis spectra by calculating the energies of electronic transitions. researchgate.netmolssi.org

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. bohrium.com

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. tandfonline.com It offers a balance between computational cost and accuracy, making it suitable for studying pyridine derivatives. chemrxiv.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. For pyridine carboxylic acids, this involves determining the precise bond lengths, bond angles, and dihedral angles. nih.gov

In the case of the analogue 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC), theoretical calculations were used to determine its optimized molecular structure. tandfonline.com This analysis extends to its dimers, which can form in head-to-head (HH) or head-to-tail (HT) configurations through intermolecular hydrogen bonding. tandfonline.com The stability of different tautomers and conformers is crucial for understanding the compound's behavior.

Table 1: Selected Optimized Geometric Parameters for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) Monomer Note: This data is for the analogue CMPC. Atom numbering is based on the standard IUPAC nomenclature for the pyridine ring system.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.389 | C3-C2-N1 | 123.5 |

| C3-C4 | 1.391 | C2-N1-C6 | 117.5 |

| C4-C5 | 1.391 | N1-C6-C5 | 123.5 |

| C5-C6 | 1.389 | C6-C5-C4 | 118.0 |

| C4-C7(OOH) | 1.495 | O-C7-O(H) | 122.1 |

| C6-O(CH3) | 1.354 | C5-C6-O | 115.3 |

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as stretching, bending, and torsional motions. nih.gov

For the CMPC analogue, FT-IR and FT-Raman spectra were recorded and compared against frequencies calculated at the B3LYP/6-311++G(d,p) level. tandfonline.com The characteristic vibrations of the carboxylic acid group (–COOH), such as O-H stretching, C=O stretching, and C-O stretching, are of particular interest. For instance, the O-H stretching vibration of the carboxylic group is typically observed as a strong absorption band in the 3700–3400 cm⁻¹ range. tandfonline.com In the CMPC study, the experimental FT-IR band at 3412 cm⁻¹ was assigned to this O-H stretch, which showed good agreement with the calculated value of 3617 cm⁻¹. tandfonline.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) Note: This data is for the analogue CMPC. PED: Potential Energy Distribution.

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED %) |

| 3412 | - | 3617 | ν(O-H) (100%) |

| 3085 | 3081 | 3105 | ν(C-H) pyridine (98%) |

| 1734 | 1729 | 1740 | ν(C=O) (85%) |

| 1601 | 1605 | 1595 | ν(C-C) pyridine ring (45%) |

| 1442 | 1440 | 1450 | δ(O-H) in-plane bend (55%) |

| 1246 | 1250 | 1255 | ν(C-O) carboxylic (40%) |

| 1041 | - | 1050 | ν(C-O) methoxy (50%) |

| 850 | 845 | 848 | Ring breathing mode |

| 720 | 725 | 715 | ν(C-Cl) (60%) |

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. sigmaaldrich.com This method predicts the wavelengths of maximum absorption (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions, typically involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com

For CMPC, the UV-Vis spectrum was calculated using TD-DFT in ethanol (B145695) as a solvent. The analysis helps identify the key electronic transitions, such as π → π* and n → π*, which are characteristic of the molecule's chromophores. tandfonline.com

Table 3: TD-DFT Calculated Electronic Transitions for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) Note: This data is for the analogue CMPC.

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

| 305 | 302 | 0.2154 | HOMO -> LUMO (95%) | π -> π |

| 268 | 270 | 0.1132 | HOMO-1 -> LUMO (88%) | π -> π |

| 230 | 225 | 0.0987 | HOMO -> LUMO+1 (75%) | n -> π* |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. researchgate.netnist.gov Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β), which indicates a material's potential for effects like second-harmonic generation. materialsciencejournal.org The NLO properties of pyridine derivatives are of interest due to their potential for strong optical nonlinearity.

In the computational study of CMPC, the first hyperpolarizability was calculated and compared to that of urea, a standard reference material for NLO studies. The monomer of CMPC was found to have a hyperpolarizability six times greater than urea, while the dimer exhibited a value thirty times greater, indicating significantly enhanced NLO activity upon dimerization. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a framework for understanding charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecule. sigmaaldrich.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). sigmaaldrich.commit.edu

For the CMPC analogue, NBO analysis was performed to elucidate the delocalization of electron density. tandfonline.com Key interactions identified include those from the lone pairs (n) of oxygen and nitrogen atoms to the antibonding (π*) orbitals of the pyridine ring. In the dimer forms, significant intermolecular interactions were identified. For instance, in the head-to-head (HH) dimer, a strong hydrogen bond interaction between the carboxylic acid groups of the two monomer units results in a stabilization energy of 192.5 kJ/mol, leading to a stable eight-membered ring structure. tandfonline.com

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) Monomer Note: This data is for the analogue CMPC.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 | π(C2-C3) | 20.55 | n -> π |

| LP(1) N1 | π(C5-C4) | 18.90 | n -> π |

| LP(2) O(methoxy) | π(C6-N1) | 25.10 | n -> π |

| LP(2) O(carbonyl) | π(C7-O(H)) | 28.45 | n -> π |

| π(C2-C3) | π(C4-C5) | 15.60 | π -> π |

Fukui Function and Global Softness Analyses for Reactivity Prediction

Fukui functions and global reactivity descriptors (like hardness and softness) are concepts derived from DFT that help predict the most reactive sites within a molecule. scm.combas.bg The Fukui function identifies sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. scm.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is crucial in drug discovery for identifying potential therapeutic agents by evaluating their binding affinity and interaction modes within a protein's active site.

Although specific molecular docking reports for this compound are sparse, research on the closely related compound 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) offers valuable insights. A study investigated the molecular docking of CMPC to understand its potential as an inhibitor for therapeutic targets. researchgate.net The analysis revealed that CMPC shows promise for protein-ligand interactions and may be a suitable candidate for drug design processes. researchgate.net The study targeted proteins such as Conjugal transfer TraE and type-II dehydroquinase from Mycobacterium tuberculosis, indicating potential antimicrobial applications. researchgate.net The binding energy value is a key parameter in these studies; a more negative value typically suggests a stronger, more favorable binding interaction between the ligand and the protein. researchgate.net

Similarly, derivatives of pyridine carboxamides, the class of compounds to which this compound belongs, have been evaluated as potential enzyme inhibitors. For instance, various pyridine carboxamide and carbothioamide derivatives have been synthesized and tested for their inhibitory action against the urease enzyme, which is implicated in conditions like gastric and duodenal cancer. Molecular docking studies were instrumental in demonstrating the binding modes of the most potent inhibitors with the urease enzyme. acs.org

The table below summarizes docking results for the analogous compound CMPC, illustrating the types of interactions that could be expected for this compound.

Table 1: Molecular Docking Data for the Analogous Compound 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC)

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Conjugal transfer TraE | 5WII | CMPC | Data not available in abstract | Data not available in abstract |

| Type-II dehydroquinase | 3N8K | CMPC | Data not available in abstract | Data not available in abstract |

Data derived from studies on the analogous compound 2-chloro-6-methoxypyridine-4-carboxylic acid, as specific values for binding energy and interacting residues were not detailed in the cited abstract. The study confirmed inhibitory activity based on the docking analysis. researchgate.net

Investigation of Dimerization and Supramolecular Assembly

The solid-state structure of pyridine carboxylic acids is often governed by strong and directional non-covalent interactions, particularly hydrogen bonds. These interactions lead to the formation of dimers and larger supramolecular assemblies, which dictate the crystal packing and physical properties of the compound. The carboxylic acid group is an excellent hydrogen bond donor, while the pyridine nitrogen atom is a proficient acceptor.

The interaction between a carboxylic acid and a pyridine ring is recognized as a highly robust and persistent supramolecular heterosynthon . acs.orgrsc.org A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. The carboxylic acid–pyridine heterosynthon, involving an O–H···N hydrogen bond, is often favored over the formation of carboxylic acid–carboxylic acid homodimers. acs.orgnih.gov

Studies on compounds structurally related to this compound provide a clear picture of its likely supramolecular behavior:

Dimer Formation: Research on 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) showed that it can form two types of dimers: a head-to-tail (HT) and a head-to-head (HH) dimer. researchgate.net These formations are a direct result of hydrogen bonding between the carboxylic acid groups of two separate molecules.

One-Dimensional Chains: The closely related pyridine-2,6-dicarboxylic acid provides an excellent example of supramolecular assembly. In its crystal structure, the molecules are linked into a one-dimensional chain stabilized by a strong, symmetric double hydrogen bond. nih.goviucr.org This demonstrates the powerful role of the carboxylic acid groups in directing the crystal architecture.

The specific hydrogen bond parameters for these analogous structures are detailed in the table below. These values for bond distances and angles are characteristic of strong hydrogen bonding interactions.

Table 2: Hydrogen Bonding Parameters in Structurally Related Pyridine Carboxylic Acids

| Compound | Interaction Type | H···O Distance (Å) | O–H···O Angle (°) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Symmetric double hydrogen bond | 1.86 (3) | 167 (3) and 171 (5) | nih.gov |

This data illustrates the typical hydrogen bonding that directs supramolecular assembly in this class of compounds.

For this compound, it is highly probable that its crystal structure is also dominated by hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, leading to the formation of either discrete dimers or extended chains, thereby defining its supramolecular architecture.

Development of Functional Materials

The molecular structure of this compound allows it to be used as a precursor in the synthesis of a variety of functional materials, where it can impart specific properties to the final product.

This compound is recognized as an important raw material and intermediate for the production of dyestuffs. vt.educhemicalbook.comchemicalbook.com The pyridine ring is a structural component found in various dyes, and derivatives are employed as intermediates in the synthesis of a range of dyes and pigments, contributing to their color and stability. justdial.comresearchgate.net

The general synthesis route for many dyes, particularly azo dyes, involves a two-step process: the diazotization of a primary aromatic amine followed by coupling with a nucleophilic compound, such as an aniline (B41778) or phenol (B47542) derivative. unb.casphinxsai.comimpactfactor.org In this context, derivatives of this compound can serve as either the diazo component or the coupling component, depending on the specific synthetic pathway and desired final structure. Pyridine-based azo disperse dyes are noted for their applications in dyeing synthetic fibers like polyester, often exhibiting good light fastness and brightness. nih.gov The use of pyridine dyes is established in the textile sector for dyeing and printing synthetic fibers and their blends. google.com

The compound serves as a building block in the creation of novel materials, particularly in the realm of coordination polymers and functional polymers. The carboxylic acid group can participate in reactions like esterification and amidation, which are fundamental to polymer synthesis. numberanalytics.com This allows for the incorporation of the pyridine-methoxy moiety into polymer chains, which can introduce specific properties such as hydrophilicity, adhesion, and tailored reactivity. numberanalytics.com

A significant application is in the synthesis of amide-containing organic linkers for the construction of coordination polymers. ukm.my For example, derivatives like 6-(methoxycarbonyl)pyridine-2-carboxylic acid are reacted with various aminopyridines to create monoamide compounds. ukm.my These molecules act as ligands that can coordinate with metal ions, forming complex, high-order structures like metallogels or Metal-Organic Frameworks (MOFs). ukm.mynih.gov The structure of these linkers is critical, as the position of substituents can influence the spectroscopic and structural properties of the final material due to steric and inductive effects. ukm.my

Research into materials for hydrogen storage has identified Metal-Organic Frameworks (MOFs) as promising candidates. The synthesis of a novel MOF derived from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, a closely related analogue, has been reported. This research demonstrated the potential of such compounds in hydrogen storage applications. The study revealed that a one-dimensional MOF formed from the reaction of cadmium nitrate (B79036) with the pyridine-based ligand exhibited hydrogen uptake capabilities. Specifically, the resulting framework was shown to adsorb 0.3% hydrogen by weight at 373 K and 60 bar.

Agrochemical Research and Development

The pyridine carboxylic acid scaffold is a well-established pharmacophore in the agrochemical industry. vt.educompostingcouncil.org These compounds are known to act as synthetic auxins, which are plant growth regulators, causing abnormal growth and ultimately death in susceptible broadleaf weeds. vt.edu

This compound serves as an important intermediate in the synthesis of agrochemicals. chemicalbook.comchemicalbook.com Its derivatives, and those of structurally similar pyridine carboxylic acids, are investigated for their potential as fungicides and herbicides. justdial.com The modification of its structure can lead to the creation of pesticides with high efficacy against specific pests or pathogens. mordorintelligence.com The pyridine carboxamide structure, for instance, has been a focus of research since the commercialization of the fungicide boscalid. vt.edu

The class of pyridine and pyrimidine (B1678525) carboxylic acids includes several persistent herbicides used for broadleaf weed control in various agricultural and non-agricultural settings. vt.educompostingcouncil.orgepa.gov These herbicides are valued for their effectiveness and persistence, which allows them to remain active for months or years. vt.educompostingcouncil.org Notable examples from this chemical family include picloram (B1677784) (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid), clopyralid, and aminopyralid. vt.eduvt.eduepa.gov The development of new agrochemicals often involves using such pyridine-based structures as a starting point for creating compounds with improved targeting and environmental profiles. mordorintelligence.com

Environmental and Industrial Chemical Applications

As a versatile chemical intermediate, this compound finds use in various industrial synthesis processes. google.com It is a raw material for organic synthesis, contributing to the production of pharmaceuticals and other specialty chemicals. vt.educhemicalbook.comchemicalbook.com Industrial processes for producing pyridine carboxylic acids often involve the oxidation of alkylpyridines. google.com

From an environmental perspective, the application of related pyridine carboxylic acid herbicides has notable implications. Their chemical stability and persistence, while beneficial for weed control, can lead to issues with carryover in soil and compost. vt.eduvt.edu These herbicides can remain chemically intact as they pass through livestock and into manure, and they may not fully break down during composting processes. vt.educompostingcouncil.org This can result in compost that is harmful to sensitive plants. vt.educompostingcouncil.org Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented measures to mitigate these risks, such as label restrictions on the use of treated plant matter and manure in compost. vt.eduepa.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | sigmaaldrich.com |

| Molecular Weight | 153.14 g/mol | sigmaaldrich.com |

| Appearance | White to pale cream solid, powder, or crystals | justdial.com |

| Melting Point | 130-134 °C | sigmaaldrich.com |

| CAS Number | 26893-73-2 | chemicalbook.com |

| Synonyms | 6-Methoxypicolinic acid | sigmaaldrich.com |

Applications in Advanced Materials and Other Industrial Sectors

Role as a Versatile Intermediate in Chemical Production

6-Methoxypyridine-2-carboxylic acid is a significant heterocyclic building block utilized as a crucial starting material and intermediate in the synthesis of more complex molecules across various industrial sectors. chemicalbook.comchemicalbook.com Its structural features, namely the carboxylic acid group and the methoxy-substituted pyridine (B92270) ring, provide multiple reactive sites for a wide range of chemical transformations. This versatility allows for its application in the production of pharmaceuticals, and potentially in agrochemicals and dyestuffs, although specific examples in the latter two are less commonly documented for this particular molecule compared to pyridine derivatives in general. chemicalbook.comchemicalbook.com

The primary role of this compound in chemical production lies in its ability to act as a scaffold for the introduction of the 6-methoxypyridinyl moiety into larger, more complex structures. The carboxylic acid functional group is a key handle for various chemical reactions, most notably amide bond formation. mdpi.com

Research has demonstrated the utility of this compound in the synthesis of biologically active compounds. A notable example is its use as a precursor in the development of novel gamma-secretase modulators (GSMs), which are of interest in the research for treatments of diseases like Alzheimer's. In this context, the methoxypyridine unit of the molecule is a key component of the final therapeutic candidates. The synthesis involves the coupling of this compound with other chemical entities to create complex heterocyclic systems.

Another documented reaction is the Hammick reaction, where this compound reacts with aldehydes, such as benzaldehyde (B42025), to form methoxy-2-pyridyl phenyl ketones. acs.org This reaction showcases the reactivity of the pyridine ring in the presence of the carboxylic acid group and provides a pathway to a different class of compounds.

The versatility of this compound as an intermediate is further highlighted by its derivatives. For instance, the corresponding hydrazide, 6-Methoxy-pyridine-2-carboxylic acid hydrazide, is commercially available and serves as a building block for further chemical synthesis. sigmaaldrich.com Similarly, the aldehyde derivative, 6-Methoxypyridine-2-carboxaldehyde, is another important intermediate that can be derived from the carboxylic acid. sigmaaldrich.comthermofisher.com

While specific, large-scale industrial applications in the agrochemical and dyestuff industries are not extensively detailed in readily available literature for this compound itself, the broader class of pyridinecarboxylic acids is known to be important in these fields. It is plausible that this compound could serve as an intermediate for specialized products within these sectors, leveraging the unique electronic and steric properties conferred by the methoxy (B1213986) group.

Below is a data table summarizing key information about this compound and its role as a chemical intermediate.

| Property/Application | Details |

| IUPAC Name | This compound |

| CAS Number | 26893-73-2 |

| Molecular Formula | C₇H₇NO₃ |

| Key Functional Groups | Carboxylic Acid, Methoxy Group, Pyridine Ring |

| Primary Role | Chemical Intermediate |

| Documented Applications | Synthesis of Pharmaceutical Precursors (e.g., gamma-secretase modulators) |

| Known Reactions | Amide Bond Formation, Hammick Reaction |

| Key Derivatives | 6-Methoxy-pyridine-2-carboxylic acid hydrazide, 6-Methoxypyridine-2-carboxaldehyde |

| Potential Applications | Intermediate for Agrochemicals and Dyestuffs |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current research landscape for 6-methoxypyridine-2-carboxylic acid, also known as 6-methoxypicolinic acid, establishes it primarily as a versatile heterocyclic building block in organic synthesis, with a notable footprint in the field of medicinal chemistry. Its utility is derived from the dual functionality of the carboxylic acid and the methoxy-substituted pyridine (B92270) ring.

The compound is recognized as a key intermediate for the synthesis of more complex molecules. A significant area of its application is in drug discovery. For instance, research into potential treatments for Alzheimer's disease has utilized this scaffold in the development of novel gamma-secretase modulators (GSMs). The incorporation of the methoxypyridine motif has been shown to improve the potency for reducing amyloid-beta 42 (Aβ42) levels and enhance drug-like properties such as solubility nih.gov.

Furthermore, its role as a precursor in the total synthesis of natural products has been demonstrated. In the synthesis of Lycopodium alkaloids, the methoxypyridine moiety serves as a masked pyridone, a strategy that leverages the electronic effect of the methoxy (B1213986) group to modulate the basicity of the pyridine nitrogen nih.gov. This facilitates certain synthetic transformations and avoids common issues encountered with related compounds nih.gov.

Beyond these specific examples, this compound is commercially available and listed as an important raw material for organic synthesis, pharmaceuticals, and agrochemicals sigmaaldrich.comchemicalbook.com. The carboxylic acid handle allows for common chemical transformations, such as amidation and esterification, to build molecular complexity. An example is its use in the derivatization of methoxy pyridine-containing fused piperidines through amidation reactions acs.org.

Basic physicochemical properties of the compound have been reported, although some variations exist across different suppliers.

Table 1: Reported Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₇NO₃ | sigmaaldrich.com |

| Molecular Weight | 153.14 g/mol | chemicalbook.com |